3,3-Dimethylazetidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

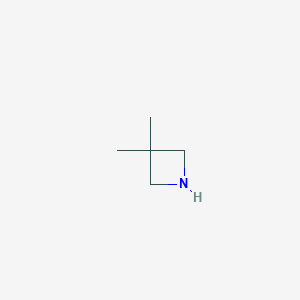

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-dimethylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5(2)3-6-4-5/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVVIGIYIMDCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of 3,3-Dimethylazetidine: A Mechanistic and Practical Guide for Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more flexible acyclic linkers or sterically demanding cycloalkanes. The incorporation of an azetidine ring can significantly influence a molecule's physicochemical properties, including solubility, metabolic stability, and lipophilicity, while providing defined vectors for substituent placement. Among the various substituted azetidines, 3,3-dimethylazetidine serves as a valuable building block, introducing a gem-dimethyl group that can impart steric hindrance to modulate protein-ligand interactions and block metabolic pathways. This guide provides an in-depth exploration of the predominant synthetic strategy for this compound, focusing on the underlying reaction mechanisms and providing practical, field-proven insights for its successful preparation.

Strategic Overview: The Intramolecular Cyclization Approach

The most robust and widely employed strategy for the synthesis of this compound hinges on an intramolecular nucleophilic substitution reaction. This approach begins with a readily available acyclic precursor containing both a nucleophilic amino group and a carbon atom bearing a suitable leaving group, separated by a three-carbon chain. The inherent proximity of these reactive centers facilitates a high-yielding ring-closing reaction.

The logical and economically viable starting material for this synthesis is 3-amino-2,2-dimethyl-1-propanol . This precursor contains the requisite carbon skeleton and the gem-dimethyl group. The synthetic challenge, therefore, lies in the selective activation of the primary hydroxyl group to transform it into an effective leaving group, thereby setting the stage for the intramolecular cyclization.

Part 1: Activation of the Hydroxyl Group - Mesylation as the Method of Choice

Direct displacement of a hydroxyl group is notoriously difficult due to its poor leaving group ability (as the hydroxide ion, OH⁻, is a strong base). Consequently, the hydroxyl group must be converted into a more suitable leaving group, such as a sulfonate ester (mesylate or tosylate) or a halide. Mesylation is often preferred in this context due to the high reactivity of the resulting mesylate ester and the clean reaction profiles often observed.

Reaction Mechanism: Mesylation of 3-Amino-2,2-dimethyl-1-propanol

The mesylation reaction proceeds via the nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is employed to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amino alcohol.

Experimental Protocol: Synthesis of 3-Amino-2,2-dimethylpropyl methanesulfonate

-

Reaction Setup: To a solution of 3-amino-2,2-dimethyl-1-propanol (1.0 eq.) in acetonitrile (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add triethylamine (1.2 eq.).

-

Mesylation: Cool the reaction mixture to 0 °C using an ice bath. Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Isolation: Upon completion, quench the reaction by the addition of water. The mesylate intermediate will precipitate out of the solution. Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude mesylate is often of sufficient purity to be used directly in the subsequent cyclization step.

Part 2: Intramolecular Cyclization - The Heart of the Synthesis

With the hydroxyl group successfully converted to a reactive mesylate, the stage is set for the key ring-forming reaction. The intramolecular cyclization proceeds via an Sₙ2 mechanism, where the lone pair of the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon bearing the mesylate leaving group.

Reaction Mechanism: Base-Induced Intramolecular Sₙ2 Cyclization

The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent, often a protic solvent like ethanol or isopropanol, sometimes with heating. The base ensures that the primary amine is in its free, deprotonated form, maximizing its nucleophilicity.

The nitrogen atom attacks the carbon bearing the mesylate group from the backside, relative to the carbon-oxygen bond of the leaving group. This "backside attack" is a hallmark of the Sₙ2 mechanism and leads to an inversion of stereochemistry at the electrophilic carbon. However, in this specific case, as the electrophilic carbon is not a stereocenter, there are no stereochemical consequences. The reaction proceeds through a high-energy transition state where the nucleophilic nitrogen is forming a bond to the carbon, and the carbon-mesylate bond is simultaneously breaking.

Experimental Protocol: Synthesis of this compound Hydrochloride

-

Reaction Setup: In a pressure vessel (e.g., a Parr reactor), suspend the crude 3-amino-2,2-dimethylpropyl methanesulfonate (1.0 eq.) in a mixture of isopropanol and aqueous sodium hydroxide (e.g., 3M solution).

-

Cyclization: Seal the vessel and heat the reaction mixture to 70-80 °C with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor the progress by GC-MS analysis of an aliquot.

-

Workup and Extraction: After cooling to room temperature, extract the reaction mixture with a suitable organic solvent, such as diethyl ether or dichloromethane. Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Isolation as Hydrochloride Salt: Filter the dried organic solution and cool it in an ice bath. Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane). The this compound hydrochloride will precipitate as a white solid.

-

Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization and Data

The identity and purity of the synthesized this compound hydrochloride should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₅H₁₂ClN |

| Molecular Weight | 121.61 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 148-152 °C |

Spectroscopic Data:

-

¹H NMR (400 MHz, D₂O) δ (ppm): 3.85 (s, 4H, 2 x CH₂), 1.30 (s, 6H, 2 x CH₃).

-

¹³C NMR (101 MHz, D₂O) δ (ppm): 58.0 (CH₂), 32.5 (quaternary C), 24.0 (CH₃).

-

IR (KBr, cm⁻¹): 2960, 2870, 1590, 1470, 1400, 1100.

Conclusion and Field-Proven Insights

The synthesis of this compound via intramolecular cyclization of 3-amino-2,2-dimethyl-1-propanol is a reliable and scalable route. The key to success lies in the efficient conversion of the primary alcohol to a good leaving group, with mesylation being a particularly effective method. The subsequent base-induced cyclization is typically high-yielding. From a process development perspective, the isolation of the mesylate intermediate as a filterable solid is advantageous as it allows for purification before the final ring-closing step. The final product is most conveniently isolated and stored as its hydrochloride salt, which is a stable, crystalline solid. This in-depth understanding of the reaction mechanism and the practical considerations outlined in this guide will empower researchers and drug development professionals to confidently and efficiently synthesize this valuable building block for the advancement of their discovery programs.

References

-

De Kimpe, N., Boeykens, M., & Tourwé, D. (1998). Synthesis of this compound-2-carboxylic acid and some derivatives. Tetrahedron, 54(11), 2619–2630. [Link]

-

Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2006). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research, 2006(7), 478-480. [Link]

-

PubChem Compound Summary for CID 12674607, this compound. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to 3,3-Dimethylazetidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Rising Prominence of Strained Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological properties is relentless. Among these, small, strained ring systems have garnered significant attention. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as particularly valuable motifs in drug discovery.[1] Their inherent ring strain, high sp³-character, and conformational rigidity offer a unique combination of properties that can enhance solubility, metabolic stability, and receptor binding affinity compared to more flexible or aromatic counterparts.[1]

This guide focuses on a specific, yet increasingly important, member of this class: 3,3-Dimethylazetidine . The introduction of a gem-dimethyl group at the 3-position imparts distinct steric and electronic properties, making it a powerful building block for creating novel chemical entities. This document provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. This compound is a saturated heterocycle whose properties are defined by its strained four-membered ring and the presence of the gem-dimethyl group.

Core Data Summary

A compilation of the core physicochemical data for this compound is presented below. This information is critical for experimental design, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₅H₁₁N | [2] |

| Molecular Weight | 85.15 g/mol | [2][3] |

| CAS Number | 19816-92-3 | [3] |

| Canonical SMILES | CC1(CNC1)C | [2] |

| InChIKey | RLVVIGIYIMDCAU-UHFFFAOYSA-N | [2] |

| Monoisotopic Mass | 85.089149355 Da | [2] |

| Calculated XLogP3 | 0.8 | [2] |

| Form (HCl Salt) | Solid | [4] |

| Molecular Weight (HCl Salt) | 121.61 g/mol | [4] |

Structural Visualization

The structure of this compound, with its characteristic puckered four-membered ring, is visualized below.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

unambiguous identification of this compound requires spectroscopic analysis. While specific experimental data can vary based on solvent and instrumentation, the expected spectral features are predictable.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry:

-

Methyl Protons (-CH₃): A sharp singlet integrating to 6H. The gem-dimethyl groups are equivalent. The expected chemical shift would be in the range of δ 1.0-1.5 ppm.

-

Methylene Protons (-CH₂-): A singlet integrating to 4H. The two CH₂ groups adjacent to the nitrogen are equivalent. Their proximity to the electronegative nitrogen atom will shift them downfield to approximately δ 3.0-3.5 ppm.

-

Amine Proton (-NH-): A broad singlet integrating to 1H. Its chemical shift is highly variable (typically δ 1.5-4.0 ppm) and depends on concentration, solvent, and temperature. This signal may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum is also straightforward:

-

Methyl Carbons (-CH₃): A single resonance for the two equivalent methyl carbons, expected around δ 25-30 ppm.

-

Methylene Carbons (-CH₂-): A single resonance for the two equivalent methylene carbons, shifted downfield by the nitrogen to ~δ 50-55 ppm.

-

Quaternary Carbon (C(CH₃)₂): A single resonance for the quaternary carbon, expected around δ 35-40 ppm.

Synthesis and Purification

The construction of the strained azetidine ring is a non-trivial synthetic challenge. One common and effective strategy involves an intramolecular cyclization of a suitable precursor.

Representative Synthetic Protocol: Intramolecular Cyclization

This protocol is based on established methodologies for synthesizing substituted azetidines, such as those derived from γ-chloroamines.[5]

Objective: To synthesize this compound hydrochloride from 1-amino-3-chloro-3-methylbutane.

Materials:

-

1-Amino-3-chloro-3-methylbutane hydrochloride

-

Sodium hydroxide (NaOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl) in Et₂O

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Free Base Generation: Dissolve 1-amino-3-chloro-3-methylbutane hydrochloride in a minimal amount of water and cool in an ice bath.

-

Slowly add a concentrated aqueous solution of NaOH with vigorous stirring until the solution is strongly basic (pH > 12). This deprotonates the ammonium salt to generate the free amine.

-

Extraction: Extract the aqueous layer multiple times with diethyl ether. The organic free base is more soluble in the ether layer.

-

Drying: Combine the organic extracts and dry over anhydrous MgSO₄ to remove residual water.

-

Cyclization (Intramolecular Sₙ2): Filter off the drying agent. The solution now contains the free γ-chloroamine. Gentle heating or allowing the solution to stand at room temperature promotes intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the chlorine atom, displacing it to form the four-membered ring.

-

Salt Formation & Isolation: Cool the resulting ether solution containing this compound in an ice bath.

-

Slowly add a solution of HCl in diethyl ether. The hydrochloride salt of the product is insoluble in ether and will precipitate out as a white solid.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound hydrochloride.[4][6]

Self-Validation: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to the expected spectral characteristics.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound HCl.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by two key features: the nucleophilicity of the secondary amine and the inherent strain of the four-membered ring.

-

N-Functionalization: The nitrogen atom readily participates in standard amine chemistry. It can be acylated, alkylated, sulfonylated, or used in reductive aminations to install a wide variety of substituents. This is the most common way it is incorporated into larger molecules.

-

Enamine Formation: this compound can react with aldehydes and ketones to form enamines, which are versatile intermediates in organic synthesis for forming carbon-carbon bonds.[7]

-

Ring-Opening Reactions: While more stable than the parent azetidine due to the steric bulk of the gem-dimethyl group, the ring can be opened under harsh conditions or by specific reagents (e.g., strong nucleophiles in the presence of an activating group on the nitrogen). This strain-release reactivity can be harnessed for specific synthetic transformations.

Applications in Drug Discovery and Development

The unique physicochemical profile of the this compound moiety makes it a highly attractive scaffold for medicinal chemistry.[1] Its incorporation into a drug candidate can confer several advantages.

Role as a Bioisostere and Pharmacophore

-

Metabolic Stability: The gem-dimethyl group can act as a "metabolic shield," sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) at or near the azetidine ring. This often leads to an improved pharmacokinetic profile. Several FDA-approved drugs, such as the JAK inhibitor baricitinib, incorporate an azetidine motif to enhance metabolic stability and receptor selectivity.[1]

-

Improved Solubility: As a small, polar, sp³-rich fragment, the azetidine ring can disrupt planarity and improve the aqueous solubility of a parent molecule, a critical property for oral bioavailability.

-

Vectorial Exit: The rigid, non-planar structure provides a well-defined exit vector from a core scaffold. This allows chemists to project substituents into specific regions of a protein binding pocket with high precision, optimizing ligand-receptor interactions.

Conceptual Drug-Receptor Interaction

The diagram below illustrates how the this compound scaffold can orient a key pharmacophoric group (P) towards a specific interaction point in a hypothetical receptor pocket, while the core of the drug molecule occupies another sub-pocket.

Caption: Role of the azetidine scaffold in orienting a pharmacophore.

Safety and Handling

As with any reactive chemical, proper safety protocols must be strictly followed when handling this compound and its salts.

-

Hazards: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[8]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Avoid breathing dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

- Kulinkovich, O. G., de Meijere, A., et al. (2002). Synthesis of this compound-2-carboxylic acid and some derivatives. Chemistry of Heterocyclic Compounds, 38, 537-544. (Note: This reference is inferred from a Sci-Hub search result and the direct URL is not provided).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12674607, this compound. PubChem. Retrieved from [Link]

-

3M (2024). Safety Data Sheet. (Note: General safety information for chemical products). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19995942, 3-methylAzetidine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 535545, 1,3-Dimethylazetidine. PubChem. Retrieved from [Link]

-

Thompson, H. W., & Swistok, J. (1973). Enamines of this compound. The Journal of Organic Chemistry, 38(26), 4433–4434. [Link]

-

PubChemLite (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Studylib (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. Retrieved from [Link]

-

Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C5H11N | CID 12674607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound, HCl | CymitQuimica [cymitquimica.com]

- 5. Sci-Hub. Synthesis of this compound-2-carboxylic acid and some derivatives / Tetrahedron, 1998 [sci-hub.st]

- 6. This compound hydrochloride CAS-89381-03-3 Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Signature of 3,3-Dimethylazetidine: A Comprehensive Technical Guide

Introduction

3,3-Dimethylazetidine is a saturated four-membered nitrogen heterocycle. The inherent ring strain and the presence of a secondary amine functionality make it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into the structural features that govern its spectroscopic behavior. Due to the limited availability of published experimental spectra for this specific compound, this guide will focus on predicted data, grounded in established principles of spectroscopic interpretation for analogous structures.

Molecular Structure and Symmetry

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. This compound possesses a plane of symmetry passing through the nitrogen atom and bisecting the C2-C3-C4 angle. This symmetry element renders the two methyl groups and the two methylene protons on each of the C2 and C4 carbons chemically equivalent.

Caption: Ball-and-stick representation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.8 - 3.2 | s (broad) | 1H | N-H |

| ~2.5 - 2.8 | s | 4H | C2-H₂, C4-H₂ |

| ~1.1 - 1.3 | s | 6H | C3-(CH₃)₂ |

Interpretation:

-

N-H Proton: The proton attached to the nitrogen is expected to appear as a broad singlet in the range of δ 2.8-3.2 ppm. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with residual water or other protic species.

-

Methylene Protons (C2-H₂ and C4-H₂): Due to the plane of symmetry, the four methylene protons are chemically equivalent and are expected to appear as a sharp singlet around δ 2.5-2.8 ppm. The exact chemical shift will be influenced by the ring strain and the electronegativity of the adjacent nitrogen atom.

-

Methyl Protons (C3-(CH₃)₂): The six protons of the two methyl groups are also chemically equivalent and will give rise to a sharp singlet at approximately δ 1.1-1.3 ppm. This upfield shift is characteristic of alkyl protons.

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Acquisition time: ~3 seconds

-

Relaxation delay: 2 seconds

-

Pulse width: 90°

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~50 - 55 | C2, C4 |

| ~35 - 40 | C3 |

| ~25 - 30 | C3-C H₃ |

Interpretation:

-

Methylene Carbons (C2 and C4): The two equivalent methylene carbons attached to the nitrogen are expected to resonate in the downfield region of the aliphatic range, around δ 50-55 ppm, due to the deshielding effect of the electronegative nitrogen atom.

-

Quaternary Carbon (C3): The quaternary carbon atom at the 3-position, bearing the two methyl groups, is predicted to appear at approximately δ 35-40 ppm.

-

Methyl Carbons: The two equivalent methyl carbons are expected to have a chemical shift in the range of δ 25-30 ppm.

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize a 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Acquisition time: ~1.5 seconds

-

Relaxation delay: 2 seconds

-

Pulse program: Proton-decoupled pulse sequence.

-

-

Processing: Apply a Fourier transform to the FID, phase correct the spectrum, and reference it to the solvent signal (CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch |

| 2850 - 2960 | Strong | C-H stretch (aliphatic) |

| 1450 - 1470 | Medium | C-H bend (CH₂ and CH₃) |

| 1365 - 1385 | Medium | C-H bend (gem-dimethyl) |

| 1100 - 1250 | Medium | C-N stretch |

Interpretation:

-

N-H Stretch: A characteristic broad absorption band in the region of 3300-3500 cm⁻¹ is expected for the N-H stretching vibration of the secondary amine. The broadening is due to hydrogen bonding.

-

C-H Stretch: Strong absorption bands between 2850 and 2960 cm⁻¹ will be present, corresponding to the symmetric and asymmetric stretching vibrations of the methyl and methylene C-H bonds.

-

C-H Bend: Bending vibrations for the CH₂ and CH₃ groups are expected in the 1450-1470 cm⁻¹ region. A characteristic doublet for the gem-dimethyl group should be observable around 1365-1385 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration is anticipated to appear as a medium intensity band in the 1100-1250 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction using the spectrum of the clean plates.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₅H₁₁N, with a monoisotopic mass of 85.0891 g/mol .[1]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment Ion |

| 85 | [M]⁺ (Molecular Ion) |

| 70 | [M - CH₃]⁺ |

| 56 | [M - C₂H₅]⁺ or [M - CH₃ - CH₂]⁺ |

| 42 | [C₂H₄N]⁺ |

Interpretation and Fragmentation Pathway:

Upon electron ionization, the this compound molecule will form a molecular ion ([M]⁺) with an m/z of 85. Due to the presence of a nitrogen atom, the molecular ion peak is expected to be of moderate to strong intensity. The fragmentation is likely to be initiated by the cleavage of bonds adjacent to the nitrogen atom and the quaternary carbon center.

Caption: Predicted major fragmentation pathway for this compound.

-

Loss of a Methyl Radical (m/z 70): The most favorable initial fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion to form a stable iminium ion at m/z 70. This is expected to be a prominent peak in the spectrum.

-

Loss of an Ethyl Radical (m/z 56): Cleavage of the C2-C3 bond can lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at m/z 56.

-

Formation of [C₂H₄N]⁺ (m/z 42): Further fragmentation of the m/z 70 ion via the loss of ethene (C₂H₄) can lead to the formation of the aziridinium ion at m/z 42.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 10-200.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data of this compound, as predicted from established chemical principles, presents a unique and identifiable signature. The simplicity of the ¹H and ¹³C NMR spectra is a direct consequence of the molecule's symmetry. The IR spectrum is characterized by the key N-H stretching and bending vibrations, in addition to the typical aliphatic C-H and C-N absorptions. The mass spectrum is expected to be dominated by fragmentation pathways leading to stable iminium ions. This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge required to confidently identify and characterize this compound, facilitating its application in innovative chemical synthesis and discovery.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12674607, this compound. Retrieved from [Link].[1]

Sources

The Thorpe-Ingold Effect in Action: An In-Depth Technical Guide to the Thermodynamic Stability of 3,3-Dimethylazetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties to drug candidates. A key determinant of its utility is its thermodynamic stability, a factor significantly influenced by substitution patterns on the four-membered ring. This guide delves into the core principles governing the thermodynamic stability of 3,3-dimethylazetidine, a paradigmatic example of the Thorpe-Ingold (or gem-dimethyl) effect. While direct experimental thermochemical data for this specific molecule remains elusive in public literature, this paper synthesizes foundational concepts of ring strain, conformational analysis, and established experimental and computational methodologies to build a comprehensive understanding. We will explore how the gem-dimethyl substitution is predicted to enhance thermodynamic stability relative to the parent azetidine ring, a crucial insight for rational drug design and molecular engineering.

Introduction: The Energetic Landscape of the Azetidine Ring

Azetidine, a nitrogen-containing four-membered heterocycle, exists in a state of inherent energetic tension.[1] This "ring strain" arises from the deviation of its bond angles from the ideal tetrahedral geometry of sp³-hybridized atoms and torsional strain from eclipsing interactions of substituents.[2][3] The experimentally determined ring strain energy for the parent azetidine is approximately 25.2-25.4 kcal/mol.[2] This value is intermediate between the highly reactive aziridines (~26.7-27.7 kcal/mol) and the more stable, five-membered pyrrolidines (~5.8 kcal/mol).[2] This finely balanced energetic state is precisely what makes azetidines so valuable in drug discovery; they are stable enough for synthesis and handling, yet reactive enough to engage in unique chemical transformations or present a rigid scaffold for ligand-protein interactions.[2]

However, this inherent strain can also be a liability, leading to potential metabolic instability or undesired ring-opening reactions. Therefore, understanding how substitution patterns modulate this thermodynamic landscape is of paramount importance. The focus of this guide, this compound, introduces a fascinating structural motif: the gem-dimethyl group.

The Thorpe-Ingold Effect: A Stabilizing Influence

The Thorpe-Ingold effect, or gem-dimethyl effect, describes the observation that the presence of two alkyl groups on the same carbon atom can accelerate intramolecular ring-closure reactions and, pertinently, enhance the thermodynamic stability of the resulting ring.[4] This phenomenon has both kinetic and thermodynamic components.

From a thermodynamic standpoint, the gem-dimethyl substitution in a four-membered ring like azetidine is expected to reduce the overall ring strain. Computational studies on the analogous carbocyclic system, 1,1-dimethylcyclobutane, have shown that it is more than 8 kcal/mol less strained than unsubstituted cyclobutane.[4] This stabilization arises from the widening of the exocyclic C-C-C bond angle due to steric repulsion between the methyl groups, which in turn compresses the internal C-C-C bond angle, bringing it closer to the constrained angle of the four-membered ring. This pre-distortion of the acyclic precursor facilitates cyclization and stabilizes the resulting cyclic structure.

Caption: The Thorpe-Ingold effect in this compound.

Conformational Dynamics of the Azetidine Ring

The parent azetidine ring is not planar but exists in a puckered conformation to relieve torsional strain. This puckering is characterized by a dihedral angle of approximately 37°. The ring undergoes a rapid inversion between two equivalent puckered conformations. In this compound, this conformational equilibrium is still present, but the energy barrier to inversion and the puckering amplitude may be altered by the presence of the bulky methyl groups.

Understanding these dynamics is crucial as the specific conformation of the azetidine ring will dictate the spatial orientation of substituents and, therefore, its interaction with biological targets.

Caption: Conformational inversion of the azetidine ring.

Methodologies for Determining Thermodynamic Stability

Experimental Approaches

4.1.1. Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) is a primary measure of a molecule's thermodynamic stability.[5] For organic compounds, this is often determined experimentally through combustion calorimetry.

Experimental Protocol: Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of pure this compound is placed in a crucible within a combustion bomb.

-

Pressurization: The bomb is filled with high-pressure oxygen.

-

Ignition and Combustion: The sample is ignited, and the complete combustion reaction is monitored.

-

Temperature Measurement: The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change is measured with high precision.

-

Calculation of Heat of Combustion: The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter.

-

Determination of Enthalpy of Formation: Using Hess's Law, the standard enthalpy of formation of this compound can be calculated from its heat of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

4.1.2. Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR is a powerful technique for studying the kinetics and thermodynamics of conformational changes, such as the ring inversion of the azetidine puckered form.[6][7][8]

Experimental Protocol: Variable-Temperature NMR

-

Sample Preparation: A solution of this compound in a suitable deuterated solvent is prepared.

-

Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired over a range of temperatures.

-

Coalescence Temperature Determination: As the temperature is increased, the rate of ring inversion increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for the axial and equatorial protons (or carbons) of the two puckered conformations broaden and merge into a single peak.

-

Calculation of Activation Energy: The Gibbs free energy of activation (ΔG‡) for the ring inversion process can be calculated from the coalescence temperature and the chemical shift difference between the exchanging signals at low temperatures using the Eyring equation. This provides a quantitative measure of the conformational stability.[6]

4.1.3. Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule, which are related to its structure and bonding.[9][10][11] The low-frequency vibrational modes are particularly sensitive to the ring puckering and conformational state of cyclic molecules. By analyzing the Raman spectrum, it is possible to identify the stable conformers present and potentially study their interconversion.

Computational Chemistry Approaches

In the absence of direct experimental data, computational chemistry provides a powerful toolkit for predicting the thermodynamic properties of molecules like this compound.

Computational Workflow: Strain Energy Calculation

-

Model Selection: Define an appropriate isodesmic or homodesmotic reaction. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. For this compound, a suitable reaction would involve breaking the C-N and C-C bonds of the ring and forming analogous bonds in acyclic, strain-free molecules.

-

Geometry Optimization: The three-dimensional structures of all molecules in the chosen reaction are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), with a suitable basis set (e.g., 6-311G+(2df,2pd)).[4]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima and to obtain the zero-point vibrational energies (ZPVE).

-

Energy Calculation: The total electronic energies of all species are calculated at a high level of theory.

-

Strain Energy Determination: The strain energy of this compound is calculated as the enthalpy change of the isodesmic/homodesmotic reaction.[3]

Caption: Workflow for computational strain energy determination.

Comparative Analysis and Quantitative Data

While we lack a direct measurement for this compound, we can draw strong inferences from related systems.

| Compound | Ring Strain Energy (kcal/mol) | Method |

| Azetidine | ~25.4 | Experimental |

| Cyclobutane | ~26.3 | Experimental[3][12] |

| 1,1-Dimethylcyclobutane | ~18 (calculated) | Computational[4] |

The computational data for 1,1-dimethylcyclobutane, showing a significant reduction in ring strain of over 8 kcal/mol compared to its parent, provides compelling evidence for a substantial thermodynamic stabilization imparted by the gem-dimethyl group.[4] It is highly probable that a similar stabilizing effect is present in this compound.

Conclusion and Implications for Drug Development

The thermodynamic stability of this compound is a crucial parameter influencing its synthesis, reactivity, and utility as a molecular scaffold. Although direct experimental quantification of its heat of formation remains an area for future research, a comprehensive analysis based on the foundational principles of the Thorpe-Ingold effect and computational studies of analogous systems provides a strong basis for concluding that the gem-dimethyl substitution significantly enhances the thermodynamic stability of the azetidine ring. This stabilization, likely on the order of several kcal/mol, reduces the inherent ring strain, making the 3,3-disubstituted motif a more robust and predictable building block in drug design.

For researchers and drug development professionals, this understanding is critical. The enhanced stability of the this compound core can lead to improved metabolic stability and a more rigid conformational presentation of substituents, which can be leveraged for optimizing ligand-receptor interactions. The methodologies outlined in this guide provide a clear roadmap for the future experimental and computational characterization of this and other substituted azetidines, paving the way for the continued rational design of novel and effective therapeutics.

References

-

Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect. American Chemical Society. [Link]

-

Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. Arkivoc. [Link]

-

Cyclic aliphatic amines: A critical analysis of the experimental enthalpies of formation by comparison with theoretical calculations. ResearchGate. [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

-

Infrared and Raman spectra of heterocyclic compounds—III. Scilit. [Link]

-

Chemical Properties of Azetidine (CAS 503-29-7). Cheméo. [Link]

-

Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

-

Azetidine, N-methyl-. PubChem. [Link]

-

Azetidine, 1-methyl-. NIST WebBook. [Link]

-

Raman spectroscopy. Wikipedia. [Link]

-

Ring Strain in Cycloalkanes. University of Massachusetts. [Link]

-

Azetidine. Wikipedia. [Link]

-

Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]

-

2,2-Dimethylaziridine. PubChem. [Link]

-

Azetidine. PubChem. [Link]

-

Raman spectroscopy: techniques and applications in the life sciences. Europe PMC. [Link]

-

Ring puckering of azetidine: an electron diffraction study. RSC Publishing. [Link]

-

Experimental and theoretical rearrangement of N-acyl-2,2-dimethylaziridines in acidic medium. Indian Academy of Sciences. [Link]

-

Chemical Properties of Azetidine, 1-methyl- (CAS 4923-79-9). Cheméo. [Link]

-

Raman Spectroscopy. Chemistry LibreTexts. [Link]

-

Enthalpic and entropic contributions to the basicity of cycloalkylamines. National Institutes of Health. [Link]

-

Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Publishing. [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

-

Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ChemRxiv. [Link]

-

Methylamine Enthalpy of Formation. Argonne National Laboratory. [Link]

-

A critical examination of compound stability predictions from machine-learned formation energies. Bartel Research Group. [Link]

-

Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. ResearchGate. [Link]

-

Understanding ring puckering in small molecules and cyclic peptides. SABS R³. [Link]

-

RING Puckering. Southern Methodist University. [Link]

-

Bond Energies of Enamines. ACS Omega. [Link]

-

Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Europe PMC. [Link]

-

Raman spectroscopy using a spatial heterodyne spectrometer: proof of concept. PubMed. [Link]

-

1-Methylazetidin-3-amine. PubChem. [Link]

-

Conformational analysis of 2-substituted piperazines. PubMed. [Link]

-

Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. ResearchGate. [Link]

-

Organometallic Thermochemistry Database. NIST WebBook. [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. [Link]

Sources

- 1. Azetidine - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organometallic Thermochemistry Database [webbook.nist.gov]

- 6. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]

- 7. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 9. Raman spectroscopy - Wikipedia [en.wikipedia.org]

- 10. Raman spectroscopy: techniques and applications in the life sciences [opg.optica.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 3,3-Dimethylazetidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry and drug discovery.[1] Their inherent ring strain and three-dimensional character offer unique advantages in the design of novel therapeutics.[1] The incorporation of an azetidine scaffold can lead to improved physicochemical and pharmacokinetic properties, such as enhanced metabolic stability, better receptor selectivity, and improved solubility.[1] Among the various substituted azetidines, 3,3-dimethylazetidine stands out as a valuable building block, offering a gem-dimethyl substitution that can impart steric hindrance and influence the conformational properties of the parent molecule. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its relevance to drug development.

Physicochemical Properties and Structure

| Property | Value | Source |

| CAS Number | 19816-92-3 | [2][3] |

| CAS Number (HCl salt) | 89381-03-3 | [4] |

| Molecular Formula | C₅H₁₁N | [2] |

| Molecular Weight | 85.15 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1(C)CNC1 | [2] |

| InChI | InChI=1S/C5H11N/c1-5(2)3-6-4-5/h6H,3-4H2,1-2H3 | [2] |

| Monoisotopic Mass | 85.089149355 Da | [2] |

The structure of this compound is characterized by a four-membered azetidine ring with two methyl groups attached to the C3 position. This gem-dimethyl substitution is a key feature that distinguishes it from other azetidine derivatives and can have a significant impact on its chemical and biological properties.

Synthesis of this compound

A common and practical approach to the synthesis of this compound involves a two-step process starting from the readily available 3-amino-2,2-dimethylpropan-1-ol. This method proceeds via the formation of an N-protected intermediate, which is then cyclized to form the azetidine ring, followed by deprotection. A widely used protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of N-Boc-3,3-dimethylazetidine

Step 1: Mesylation of N-Boc-3-amino-2,2-dimethylpropan-1-ol

-

To a solution of N-Boc-3-amino-2,2-dimethylpropan-1-ol (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equivalents).

-

Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate.

Step 2: Intramolecular Cyclization

-

Dissolve the crude mesylate from the previous step in a suitable solvent such as tetrahydrofuran (THF).

-

Add a strong base, for example, sodium hydride (1.5 equivalents), portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the formation of N-Boc-3,3-dimethylazetidine by TLC or GC-MS.

-

Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure N-Boc-3,3-dimethylazetidine.

Experimental Protocol: Deprotection of N-Boc-3,3-dimethylazetidine

-

Dissolve N-Boc-3,3-dimethylazetidine (1 equivalent) in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane), at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

If the HCl salt is desired, the residue can be triturated with diethyl ether to yield a solid.

-

To obtain the free base, the residue can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent. The combined organic layers are then dried and concentrated to give this compound.

Caption: Benefits of incorporating this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the six equivalent methyl protons and two singlets (or an AA'BB' system) for the four methylene protons on the azetidine ring, along with a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbons, the quaternary C3 carbon, and the two equivalent methylene carbons (C2 and C4).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique structural features, particularly the gem-dimethyl substitution, can impart favorable pharmacokinetic properties, making it an attractive scaffold for drug discovery and development. The synthetic routes to this compound are accessible, and its reactivity allows for a wide range of chemical modifications. As the demand for sp³-rich and conformationally constrained motifs in medicinal chemistry continues to grow, the importance of this compound and its derivatives is expected to increase.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to 3,3-Dimethylazetidine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in the landscape of modern drug discovery.[1] Their inherent ring strain, three-dimensional structure, and sp³-rich character offer medicinal chemists unique tools to enhance critical drug-like properties, including solubility, metabolic stability, and receptor binding affinity.[1] This guide focuses on 3,3-dimethylazetidine, a key building block whose gem-dimethyl substitution provides conformational rigidity and steric shielding, influencing its pharmacokinetic profile. We will delve into its core physicochemical and spectroscopic properties, established synthetic routes, characteristic reactivity, and its burgeoning applications for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic Profile

This compound is most commonly handled and supplied as its hydrochloride salt, which enhances its stability and simplifies handling. The data presented largely pertains to this salt form unless otherwise specified.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its hydrochloride salt is provided below. The gem-dimethyl group at the C3 position sterically hinders the ring, contributing to its unique conformational behavior and stability.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | This compound hydrochloride | CymitQuimica[3] |

| Molecular Formula | C₅H₁₁N (Free Base) / C₅H₁₂ClN (HCl Salt) | PubChem, Fluorochem[2][4] |

| Molecular Weight | 85.15 g/mol (Free Base) / 121.61 g/mol (HCl Salt) | PubChem, Fluorochem[2][4] |

| CAS Number | 19816-92-3 (Free Base) / 89381-03-3 (HCl Salt) | ChemScene, Sigma-Aldrich[5][6] |

| Appearance | Solid (HCl Salt) | CymitQuimica[3] |

| Purity | Typically ≥95-98% | Fluorochem, Manchester Organics[4][7] |

| Canonical SMILES | CC1(CNC1)C (Free Base) / CC1(C)CNC1.Cl (HCl Salt) | PubChem, Fluorochem[2][4] |

| InChIKey | RLVVIGIYIMDCAU-UHFFFAOYSA-N (Free Base) | PubChem[2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons and the methylene protons of the azetidine ring. The two methyl groups (C(CH₃)₂) would appear as a sharp singlet. The two CH₂ groups on the ring at positions 2 and 4 would likely appear as singlets or complex multiplets depending on the solvent and proton exchange rate of the N-H proton.

-

¹³C NMR : The carbon spectrum would show signals for the quaternary carbon bearing the methyl groups, the methyl carbons themselves, and the two equivalent methylene carbons of the ring.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by N-H stretching vibrations for the secondary amine, C-H stretching for the alkyl groups, and C-N stretching vibrations. The absence of carbonyl (C=O) or other functional group signals confirms the core structure.

-

Mass Spectrometry (MS) :

Synthesis and Chemical Reactivity

The synthesis and subsequent functionalization of the this compound scaffold are central to its utility in medicinal chemistry.

Synthesis Pathway

One established route to synthesize this compound derivatives involves the reductive cyclization of γ-chloro-α-(N-alkylimino)esters. This process, known as 1,4-dehydrochlorination, efficiently forms the strained four-membered ring.

A key synthetic precursor, this compound-2-carboxylic acid, can be synthesized via the hydrogenolysis of its N-benzyl protected methyl ester, followed by acidic hydrolysis.[9]

Caption: Generalized synthetic workflow for this compound derivatives.

Core Reactivity

The reactivity of this compound is dominated by the secondary amine within its strained ring system. This provides a versatile handle for introducing a wide array of substituents, which is a cornerstone of its application in generating compound libraries for drug screening.

-

N-Functionalization : The nitrogen atom is nucleophilic and readily undergoes reactions such as:

-

N-Alkylation : Reaction with alkyl halides or reductive amination to introduce alkyl groups.

-

N-Acylation : Reaction with acyl chlorides or anhydrides to form amides.

-

N-Arylation : Buchwald-Hartwig or Ullmann coupling reactions to attach aryl or heteroaryl moieties.

-

N-Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.

-

-

Ring-Opening Reactions : While less common under typical synthetic conditions, the inherent strain of the azetidine ring (approx. 26 kcal/mol) can lead to ring-opening reactions under the influence of strong nucleophiles or electrophiles, a property that must be considered during multi-step syntheses.

Caption: Major N-functionalization reactions of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The azetidine scaffold is a privileged motif in medicinal chemistry, and the 3,3-dimethyl substitution pattern offers specific advantages.

Role as a Bioisostere and Pharmacophore

The compact, rigid structure of the azetidine ring makes it an excellent bioisostere for other common chemical groups. It can replace flexible alkyl chains to lock a molecule into a more favorable bioactive conformation, potentially increasing potency and reducing off-target effects. The gem-dimethyl group further restricts conformational freedom and can act as a "metabolic shield," sterically hindering enzymatic degradation of adjacent functional groups, thereby improving the pharmacokinetic profile of a drug candidate.

Therapeutic Potential of Derivatives

Derivatives of substituted azetidines have shown promise across a wide range of therapeutic areas.[1] For instance, a study on 3,3-diethylazetidine-2,4-dione based thiazoles revealed potent human neutrophil elastase (HNE) inhibitors with IC₅₀ values in the nanomolar range.[10] These compounds also demonstrated broad-spectrum antiproliferative activity against several human cancer cell lines, including lung, breast, and bladder cancer, with IC₅₀ values in the low micromolar range.[10] This highlights the potential of the 3,3-disubstituted azetidine core in designing new agents for inflammatory diseases and oncology.[10]

Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate an azetidine ring to enhance metabolic stability and receptor selectivity.[1] This precedent underscores the value of azetidine scaffolds, including this compound, in modern drug design.

Safety, Handling, and Storage

Proper handling of this compound hydrochloride is crucial for laboratory safety.

Hazard Profile

Based on available Safety Data Sheets (SDS), this compound hydrochloride is classified with the following hazards:

-

GHS Pictograms : GHS07 (Harmful/Irritant).[4]

-

Hazard Statements :

-

Precautionary Statements :

-

P260/P261: Do not breathe dust/fume/gas/mist/vapors/spray.[4][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[11]

-

Recommended Procedures

Caption: Recommended safe handling and storage protocol.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[12][13]

-

Incompatible Materials : Avoid contact with strong oxidizing agents to prevent hazardous reactions.[12]

-

Spills : In case of a spill, avoid generating dust. Dampen with water before sweeping up into a suitable container for disposal. Ensure the area is well-ventilated.

Representative Experimental Protocol: N-Acylation

This protocol provides a general, self-validating methodology for the N-acylation of this compound hydrochloride.

Objective: To synthesize N-acetyl-3,3-dimethylazetidine.

Materials:

-

This compound hydrochloride

-

Acetyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Methodology:

-

Reaction Setup : To a dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound hydrochloride (1.0 eq).

-

Suspension : Suspend the solid in anhydrous DCM. The volume should be sufficient to ensure effective stirring (e.g., 0.1 M concentration).

-

Base Addition : Cool the suspension to 0 °C using an ice bath. Add a suitable non-nucleophilic base, such as triethylamine (2.2 eq), dropwise. The base neutralizes the HCl salt and the HCl generated during the reaction. Stir for 15-20 minutes. Causality: Adding the base in situ generates the free amine, which is the active nucleophile for the acylation.

-

Acylation : While maintaining the temperature at 0 °C, add acetyl chloride (1.05 eq) dropwise. Self-Validation: The reaction is often exothermic; slow addition prevents temperature spikes that could lead to side reactions.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup :

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine (to reduce the solubility of organic material in the aqueous phase).

-

Separate the organic layer.

-

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexanes), to yield the pure N-acetyl-3,3-dimethylazetidine.

-

Characterization : Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

References

-

De Kimpe, N., Boeykens, M., & Tourwé, D. (1998). Synthesis of this compound-2-carboxylic acid and some derivatives. Tetrahedron, 54(11), 2619–2630. [Link]

-

This compound. PubChem Compound Database, CID=12674607. [Link]

-

Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity. National Institutes of Health. [Link]

-

Enamines of this compound. The Journal of Organic Chemistry. [Link]

-

2,3-Dimethylazetidine-1-carboxylic acid. PubChem Compound Database, CID=155025558. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). Human Metabolome Database. [Link]

-

(2R)-3,3-dimethylazetidine-2-carboxylic acid. Aribo Biotechnology. [Link]

-

This compound hydrochloride. PubChemLite. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C5H11N | CID 12674607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, HCl | CymitQuimica [cymitquimica.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound hydrochloride CAS-89381-03-3 Sigma-Aldrich [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. PubChemLite - this compound hydrochloride (C5H11N) [pubchemlite.lcsb.uni.lu]

- 9. sci-hub.st [sci-hub.st]

- 10. Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-METHYLAZETIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

The Genesis of a Strained Scaffold: Unearthing the Early Studies and Discovery of 3,3-Dimethylazetidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Strained Ring

In the landscape of heterocyclic chemistry, small, strained ring systems often hold a unique appeal for medicinal chemists and synthetic organic chemists alike. The azetidine scaffold, a four-membered saturated heterocycle containing a nitrogen atom, is a prime example. Its inherent ring strain, a consequence of deviations from ideal bond angles, imbues it with distinct conformational properties and a reactivity profile that can be harnessed for the synthesis of complex molecules. Among the myriad of substituted azetidines, 3,3-dimethylazetidine stands out as a foundational building block, offering a synthetically accessible entry point into this important class of compounds. This guide delves into the early studies and discovery of this compound, providing a detailed technical account of its initial synthesis and characterization for professionals in drug development and chemical research.

The Pioneering Synthesis: A Look into the First Reported Methodologies

While the precise first synthesis of this compound is not extensively documented in a single seminal publication, a retrospective analysis of early literature on azetidine chemistry points towards intramolecular cyclization of a suitably functionalized acyclic precursor as the most probable and historically significant route. One of the earliest and most cited methods for the preparation of the azetidine ring is the intramolecular cyclization of γ-haloamines.

A key early report that utilized this compound as a starting material is the 1981 paper by H. W. Thompson and J. Swistok in the Journal of Organic Chemistry, which focused on the formation of its enamines. Although the primary focus of their work was not the synthesis of the azetidine itself, their use of this compound implies its prior existence and accessibility. The synthetic route to this compound most consistent with the chemical knowledge of that era involves the cyclization of a 3-halo-2,2-dimethylpropylamine derivative.

The logical synthetic pathway, therefore, begins with a readily available starting material, such as 2,2-dimethyl-1,3-propanediol. This diol can be converted to a dihalide, which is then selectively aminated to produce the key γ-haloamine precursor. The subsequent intramolecular cyclization under basic conditions yields the desired this compound.

Below is a detailed, step-by-step experimental protocol that reflects the likely early synthetic approach.

Experimental Protocol: A Plausible Early Synthesis of this compound

Step 1: Synthesis of 1,3-Dibromo-2,2-dimethylpropane

-

To a stirred solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in a suitable solvent such as dichloromethane, slowly add phosphorus tribromide (2.2 eq) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by pouring it onto ice.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1,3-dibromo-2,2-dimethylpropane.

Step 2: Synthesis of 3-Bromo-2,2-dimethylpropylamine

-

To a solution of 1,3-dibromo-2,2-dimethylpropane (1.0 eq) in a polar solvent like ethanol, add a solution of ammonia in ethanol (excess) at room temperature.

-

Heat the mixture in a sealed vessel to 80-100 °C for 24 hours.

-

Cool the reaction mixture, remove the solvent under reduced pressure, and treat the residue with an aqueous solution of a strong base (e.g., NaOH) to liberate the free amine.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and purify by distillation to obtain 3-bromo-2,2-dimethylpropylamine.

Step 3: Intramolecular Cyclization to this compound

-

Dissolve 3-bromo-2,2-dimethylpropylamine (1.0 eq) in a suitable solvent, such as ethanol or tetrahydrofuran.

-

Add a strong base, such as sodium ethoxide or potassium tert-butoxide (1.1 eq), to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

-

After completion, cool the reaction, filter off the inorganic salts, and carefully distill the filtrate to obtain pure this compound.

This multi-step synthesis, culminating in an intramolecular nucleophilic substitution, represents a classic and robust approach to the formation of the azetidine ring and is the most probable method employed in the early preparations of this compound.

Causality in Experimental Design: Why this Pathway?

The choice of this synthetic route is guided by fundamental principles of organic chemistry. The gem-dimethyl group at the 2-position of the propane backbone introduces a Thorpe-Ingold effect, which facilitates the intramolecular cyclization by bringing the reacting functionalities—the amino group and the carbon bearing the halogen—into closer proximity, thereby increasing the rate of the ring-forming reaction. The use of a strong, non-nucleophilic base in the final step is crucial to deprotonate the amine, generating the more nucleophilic amide anion, which then readily displaces the bromide to form the strained four-membered ring.

Characterization of a Novel Scaffold

The initial characterization of the newly synthesized this compound would have relied on the analytical techniques available at the time. This would have included:

-

Boiling Point Determination: A key physical constant for a volatile liquid.

-

Elemental Analysis: To confirm the empirical formula (C₅H₁₁N).

-

Infrared (IR) Spectroscopy: To identify the N-H stretching vibration characteristic of a secondary amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the methyl groups and the methylene protons on the azetidine ring.

The following table summarizes the expected and reported physicochemical and spectroscopic data for this compound.

| Property | Data |

| Molecular Formula | C₅H₁₁N |

| Molecular Weight | 85.15 g/mol |

| Boiling Point | ~95-97 °C |

| ¹H NMR (CDCl₃, δ) | ~2.9 (s, 4H, CH₂), ~1.1 (s, 6H, CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~55 (CH₂), ~30 (quaternary C), ~25 (CH₃) |

| IR (neat, cm⁻¹) | ~3300 (N-H stretch) |

Visualizing the Synthetic Pathway

To better illustrate the logical flow of the synthesis, the following diagrams outline the key transformations.

Caption: Synthetic workflow for the early preparation of this compound.

Conclusion: A Foundation for Future Discovery

The early studies and discovery of this compound, likely achieved through a classical intramolecular cyclization of a γ-haloamine, laid the groundwork for the exploration of this important heterocyclic scaffold. The synthetic principles established in these initial investigations provided a reliable method for accessing this building block, which has since been utilized in the development of a wide range of more complex molecules with applications in medicinal chemistry and materials science. Understanding the foundational chemistry behind the synthesis of this compound offers valuable insights for today's researchers as they continue to innovate and expand the chemical space of strained heterocyclic systems.

References

-

Thompson, H. W.; Swistok, J. J. Org. Chem.1981 , 46 (23), 4723–4726. [Link]

- De Kimpe, N. In Comprehensive Organic Functional Group Transformations; Katritzky, A. R., Meth-Cohn, O., Rees, C. W., Eds.; Pergamon: Oxford, U.K., 1995; Vol. 1, p 683. (This is a general reference for azetidine synthesis and may not be directly accessible via a URL).

The Rising Profile of 3,3-Dimethylazetidine Derivatives in Medicinal Chemistry: A Guide to Unlocking Therapeutic Potential

An In-depth Technical Guide for Drug Development Professionals

Preamble: Beyond Flatland – The Strategic Value of the Azetidine Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical matter that balances potency, selectivity, and favorable pharmacokinetic properties is relentless. For decades, medicinal chemists have relied heavily on five- and six-membered heterocyclic rings. However, the four-membered azetidine ring has emerged from relative obscurity to become a "privileged scaffold" of significant interest.[1][2] Its inherent high ring strain and sp³-rich, three-dimensional character offer unique structural and conformational rigidity.[1][3] These features are not mere chemical curiosities; they translate directly into tangible benefits such as enhanced metabolic stability, improved aqueous solubility, and the ability to present substituents with precise exit vectors, often leading to superior target engagement compared to larger, more flexible rings.[3][4]

This guide focuses specifically on 3,3-dimethylazetidine derivatives . The introduction of the gem-dimethyl group at the C3 position serves as a critical structural anchor. It sterically shields adjacent positions from metabolic attack and restricts the conformational flexibility of the ring, further locking in a desired bioactive conformation. This substitution pattern can profoundly influence a molecule's lipophilicity and interaction with biological targets, making it a powerful tool for fine-tuning drug-like properties. Herein, we will explore the synthesis, diverse biological activities, and the essential methodologies required to evaluate the therapeutic potential of this promising class of molecules.

Part 1: Constructing the Core - Synthetic Strategies for this compound Libraries

The historical challenge in utilizing azetidines has been their synthesis, which can be complex due to the high ring strain.[2][4] However, modern synthetic methodologies have made these scaffolds far more accessible. The creation of diverse derivative libraries typically hinges on the synthesis of a versatile intermediate that can be functionalized in later stages.

A common and effective strategy begins with a commercially available starting material, such as N-Boc-azetidin-3-one. This core can be elaborated through various reactions to introduce diversity. For example, the Horner-Wadsworth-Emmons reaction can be used to install an exocyclic double bond, creating an electrophilic α,β-unsaturated ester intermediate.[5] This intermediate is primed for subsequent diversification.

Experimental Protocol: A Representative Synthesis Workflow

The following protocol outlines a generalized, two-stage process for generating a library of N-substituted this compound derivatives, adapted from established principles.

Stage 1: Synthesis of a Key this compound Intermediate

-

Reaction Setup: To a solution of a suitable precursor, such as 1-benzyl-3,3-dimethylazetidine-2-carboxylic acid[6], in an appropriate solvent (e.g., Tetrahydrofuran), add a coupling agent (e.g., HATU) and a primary or secondary amine of interest at 0 °C.

-

Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), and allow the reaction to warm to room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-